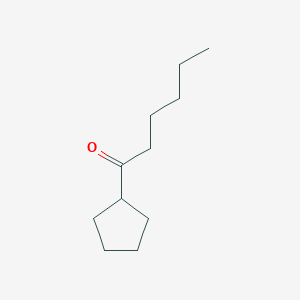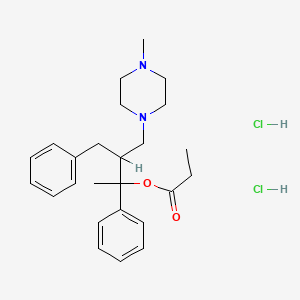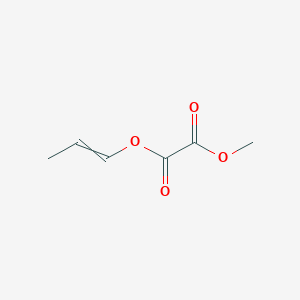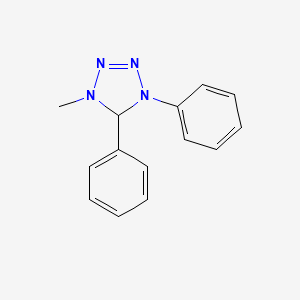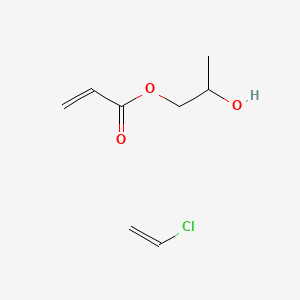
Chloroethene;2-hydroxypropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a polymer formed from the monomers chloroethene and 2-hydroxypropyl prop-2-enoate. This compound is significant in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloroethene;2-hydroxypropyl prop-2-enoate is synthesized through addition polymerization, a process where monomers containing at least one C=C double bond form long chains of polymers . The reaction typically involves breaking the π-bond in each C=C bond, allowing the monomers to link together and form new C-C single bonds . The polymerization process can be represented by the general formula of the addition polymerization of ethene and chloroethene .
Industrial Production Methods
In industrial settings, the production of this polymer involves the use of catalysts and specific reaction conditions to ensure efficient polymerization. The process is carried out in reactors where temperature, pressure, and the concentration of monomers are carefully controlled to achieve the desired polymer properties .
Analyse Chemischer Reaktionen
Types of Reactions
Chloroethene;2-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The polymerization process itself is an addition reaction where monomers link to form polymers.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Elimination Reactions: In certain conditions, elimination reactions can occur, leading to the formation of double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium ethoxide for elimination reactions and catalysts for polymerization . The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .
Major Products
The major products formed from these reactions include various polymers with different properties depending on the reaction conditions and the monomers used .
Wissenschaftliche Forschungsanwendungen
Chloroethene;2-hydroxypropyl prop-2-enoate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of chloroethene;2-hydroxypropyl prop-2-enoate involves the formation of polymers through addition polymerization. The monomers link together by breaking the π-bonds in their C=C double bonds and forming new C-C single bonds . This process is facilitated by catalysts and specific reaction conditions that promote efficient polymerization .
Vergleich Mit ähnlichen Verbindungen
Chloroethene;2-hydroxypropyl prop-2-enoate is unique compared to other similar compounds due to its specific monomer composition and the resulting polymer properties. Similar compounds include:
Poly(ethene): Formed from ethene monomers, it is widely used in the production of plastics.
Poly(chloroethene):
The uniqueness of this compound lies in its combination of monomers, which imparts specific properties to the resulting polymer, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
137497-70-2 |
|---|---|
Molekularformel |
C8H13ClO3 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
chloroethene;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-2-3/h3,5,7H,1,4H2,2H3;2H,1H2 |
InChI-Schlüssel |
FSHARQFIYXYZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C=C)O.C=CCl |
Verwandte CAS-Nummern |
53710-52-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


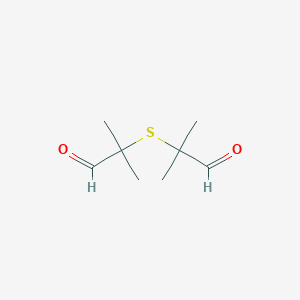
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
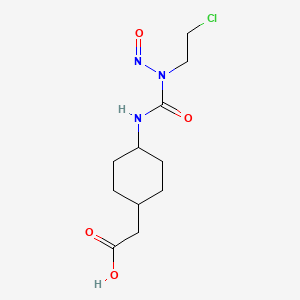
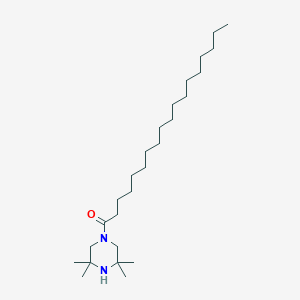

![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
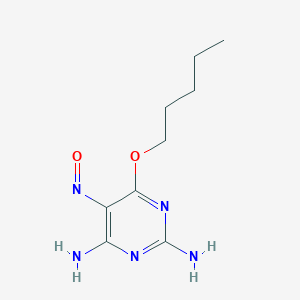
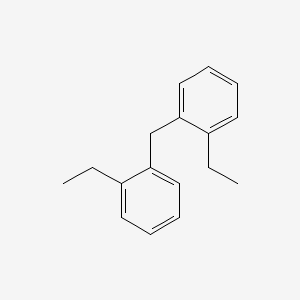
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
